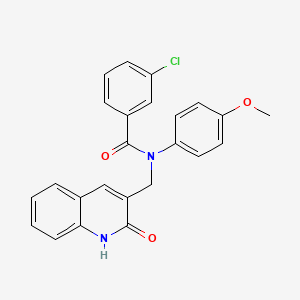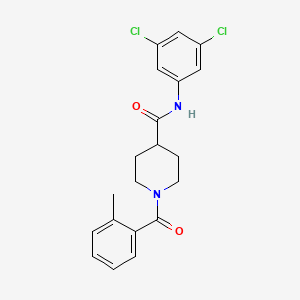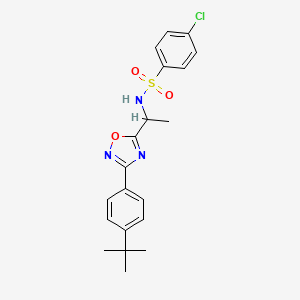
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQMA belongs to the family of benzamides, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, histone deacetylase, and protein kinase C. It also modulates the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, thus exhibiting anti-inflammatory activity. It has been found to modulate the expression of various genes involved in immune response, oxidative stress, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, and its chemical properties can be easily modified to generate analogs with improved activity. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the study of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide include the development of anti-cancer and anti-viral drugs and the investigation of its potential use in treating inflammatory diseases.
Synthesemethoden
The synthesis of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can be achieved through a multi-step reaction process. The starting material, 4-methoxybenzoyl chloride, is reacted with 2-hydroxy-3-formylquinoline to produce 3-(4-methoxybenzoyl)-2-hydroxyquinoline. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield this compound. The overall yield of the synthesis process is around 30%.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2.
Eigenschaften
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-11-9-20(10-12-21)27(24(29)17-6-4-7-19(25)14-17)15-18-13-16-5-2-3-8-22(16)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJFRJUJUBDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)







![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)